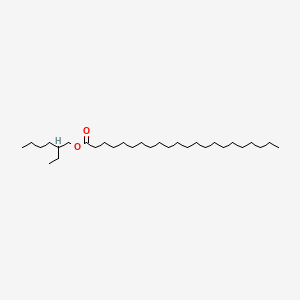

2-Ethylhexyl docosanoate

Description

Properties

CAS No. |

87891-59-6 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

2-ethylhexyl docosanoate |

InChI |

InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |

InChI Key |

QOQFINCLYXSMAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl Docosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethylhexyl docosanoate, a long-chain fatty acid ester. Drawing upon established methodologies for similar esters, this document outlines both enzymatic and chemical synthesis routes, detailed purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 2-ethylhexyl behenate, is an ester of docosanoic acid (behenic acid) and 2-ethylhexanol. Its long carbon chain imparts properties that are valuable in various industrial applications, including cosmetics, lubricants, and as a specialty chemical intermediate. This guide details the primary methods for its synthesis and purification, providing a foundation for laboratory-scale production and process development.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis, a cornerstone of green chemistry, offers high selectivity and mild reaction conditions. Lipases are commonly employed as biocatalysts for the esterification of fatty acids.

Reaction Scheme:

Docosanoic Acid + 2-Ethylhexanol ---(Lipase)---> this compound + Water

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is based on established procedures for the synthesis of similar long-chain fatty acid esters.

-

Reactant Preparation: In a thermostated batch reactor, combine docosanoic acid and 2-ethylhexanol. A molar excess of 2-ethylhexanol (e.g., 10% molar excess) may be used to drive the reaction towards completion, especially in a solvent-free system where the alcohol can be lost to evaporation at elevated temperatures.[1]

-

Catalyst Addition: Introduce an immobilized lipase, such as Novozym® 435 or Lipozyme RM IM, at a concentration of 2.5% (w/w) of the total reactants.[2]

-

Reaction Conditions: Heat the mixture to a temperature between 70°C and 80°C with continuous stirring (e.g., 350 rpm).[1] The reaction can be performed in a solvent-free medium or in an organic solvent like n-hexane.

-

Monitoring: Monitor the reaction progress by determining the acid value of the mixture over time.[2] High conversion rates (over 90%) are typically achieved within several hours to a full day, depending on the specific conditions.[1]

-

Catalyst Removal: Once the reaction is complete, the immobilized enzyme can be recovered by simple filtration for potential reuse.

Table 1: Quantitative Data for Enzymatic Synthesis of Related Esters

| Parameter | Value | Compound | Catalyst | Reference |

| Conversion | 97% | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |

| Reaction Time | Not specified for 97% | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |

| Temperature | 70°C | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |

| Catalyst Load | 2.5% (w/w) | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [2] |

| Conversion | 83% | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |

| Reaction Time | 40 hours | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |

| Temperature | Not specified | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |

| Catalyst Load | 2 g/L | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |

Chemical Synthesis

Chemical synthesis offers a more traditional and often faster route to ester production, primarily through direct esterification or transesterification.

This method involves the direct reaction of docosanoic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.

Reaction Scheme:

Docosanoic Acid + 2-Ethylhexyl Alcohol ---(Acid Catalyst)---> this compound + Water

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant and Catalyst Loading: In a reaction vessel equipped with a distillation setup, combine docosanoic acid, an excess of 2-ethylhexanol (to act as both reactant and azeotropic agent), and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is continuously removed as an azeotrope with 2-ethylhexanol, driving the equilibrium towards the product.

-

Monitoring and Completion: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is negligible.

-

Neutralization: After cooling, the reaction mixture is neutralized with a base solution (e.g., sodium carbonate solution) to remove the acid catalyst.

Transesterification involves the reaction of a docosanoic acid ester (e.g., methyl docosanoate) with 2-ethylhexanol. This method is particularly useful when starting from commercially available fatty acid methyl esters.

Reaction Scheme:

Methyl Docosanoate + 2-Ethylhexanol ---(Base Catalyst)---> this compound + Methanol

Experimental Protocol: Base-Catalyzed Transesterification

-

Reactant and Catalyst Loading: Charge a reactor with methyl docosanoate, an excess of 2-ethylhexanol, and a base catalyst such as sodium methoxide.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 20°C to 160°C.[4] The specific temperature will depend on the desired reaction rate.

-

Methanol Removal: The methanol produced is continuously removed, often by distillation, to shift the equilibrium towards the formation of the desired ester.

-

Catalyst Neutralization: Upon completion, the catalyst is neutralized with an acid.

Table 2: Quantitative Data for Chemical Synthesis of Related Esters

| Parameter | Value | Compound | Method | Catalyst | Reference |

| Yield | 98% | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |

| Reaction Time | < 30 minutes | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |

| Temperature | 70-110°C | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |

| Purity | >99% | 2-Ethylhexyl 2-ethylhexanoate | Direct Esterification | PTSA | [5] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification process is typically employed.

Experimental Protocol: Purification

-

Washing: The crude ester is first washed with water, often at elevated temperatures and pressures, to remove water-soluble impurities and residual catalyst.[4] A wash with a dilute base solution (e.g., sodium bicarbonate) can be used to remove any remaining acidic components, followed by a final water wash to neutrality.

-

Drying: The washed ester is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and then filtered.

-

Solvent Removal: If a solvent was used in the synthesis, it is removed by evaporation under reduced pressure.

-

Distillation: The crude ester can be further purified by fractional distillation under high vacuum to separate the product from any remaining starting materials and byproducts.[4] Distillation temperatures should be kept as low as possible to prevent thermal degradation.[4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Gas Chromatography (GC): To determine the purity of the final product and to quantify any residual starting materials.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group (C=O stretch typically around 1740 cm⁻¹) and the absence of carboxylic acid (broad O-H stretch around 3000 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural confirmation. The mass spectrum of ethyl docosanoate can be used as a reference for fragmentation patterns.[7]

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. While specific, detailed protocols for this exact molecule are not abundant in the literature, the methodologies presented, based on the synthesis of analogous long-chain esters, offer a robust starting point for researchers and drug development professionals. Successful synthesis and purification will rely on careful control of reaction conditions and thorough analytical characterization to ensure the desired product quality.

References

- 1. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO1999024387A1 - A process for making high purity fatty acid lower alkyl esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum [chemicalbook.com]

- 7. Docosanoic acid, ethyl ester [webbook.nist.gov]

Physical and chemical characteristics of 2-Ethylhexyl docosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethylhexyl docosanoate (CAS No. 87891-59-6). It is an ester of 2-ethylhexanol and docosanoic acid, finding applications as an emollient and conditioning agent in cosmetics and potentially as an excipient in topical and transdermal drug delivery systems. This document collates available data on its properties, provides detailed experimental protocols for its synthesis and analysis, and presents visual workflows for these processes. Due to a lack of specific experimental data for this compound in some areas, information from closely related long-chain esters is utilized to provide a comprehensive profile.

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 87891-59-6 | [1] |

| Molecular Formula | C₃₀H₆₀O₂ | [1] |

| Molecular Weight | 452.80 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from structure |

| Appearance | Likely a colorless to pale yellow liquid or waxy solid at room temperature. | Inferred from similar compounds |

Table 2: Properties of Constituent Molecules

| Property | Docosanoic Acid (Behenic Acid) | 2-Ethylhexanol |

| CAS Number | 112-85-6 | 104-76-7 |

| Molecular Formula | C₂₂H₄₄O₂ | C₈H₁₈O |

| Molecular Weight | 340.58 g/mol | 130.23 g/mol |

| Melting Point | 74-78 °C | -76 °C |

| Boiling Point | 306 °C at 60 mmHg | 184.7 °C |

| Density | 0.822 g/cm³ at 85 °C | 0.833 g/cm³ |

| Solubility in Water | 0.0003 g/100 mL | 0.1 g/100 mL |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for similar long-chain esters, the following protocols can be applied.

Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis is preferred for its mild reaction conditions and high specificity, reducing the formation of byproducts.[2][3][4]

Objective: To synthesize this compound from docosanoic acid and 2-ethylhexanol using an immobilized lipase catalyst.

Materials:

-

Docosanoic acid (Behenic acid)

-

2-Ethylhexanol

-

Immobilized Lipase (e.g., Novozym® 435, from Candida antarctica)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (4 Å)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve an equimolar amount of docosanoic acid and 2-ethylhexanol in anhydrous hexane. The concentration of reactants can be optimized, but a starting point of 0.5 M for each is suggested.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total reactant mass.

-

Reaction: Heat the mixture to a controlled temperature (typically 40-60°C) with constant stirring. The reaction can be monitored by taking aliquots at regular intervals and analyzing them by TLC or GC.

-

Reaction Termination: Once the reaction has reached equilibrium (typically after 24-48 hours), filter the reaction mixture to recover the immobilized lipase for potential reuse.

-

Purification:

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted docosanoic acid.

-

Wash with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Further Purification (Optional): If required, the product can be further purified by column chromatography on silica gel.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylhexyl Docosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl Docosanoate, a long-chain ester of significant interest in various industrial and research applications. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from a close structural analog, 2-Ethylhexyl Stearate, to provide representative spectroscopic characteristics. The underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this class of compounds are discussed. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of similar long-chain esters.

Introduction

This compound is a long-chain fatty acid ester. Its molecular structure consists of a C22 saturated fatty acid (docosanoic acid) esterified with a branched C8 alcohol (2-ethylhexanol). The lipophilic nature of this molecule makes it a valuable component in formulations where emollient, lubricating, or plasticizing properties are desired. Accurate characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are the primary methods for such characterization.

This guide presents the expected spectroscopic data for this compound based on the analysis of the closely related compound, 2-Ethylhexyl Stearate (the 2-ethylhexyl ester of stearic acid, C18). The spectral features are dominated by the respective functional groups and alkyl chains, and the addition of four methylene groups in the fatty acid chain of docosanoate versus stearate is expected to have a minimal and predictable effect on the key spectroscopic markers.

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.06 | d | 2H | -O-CH₂ -CH(CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~2.28 | t | 2H | -CH₂ -C(O)O- |

| ~1.60 | m | 1H | -O-CH₂-CH (CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~1.25 | br s | ~56H | -(CH₂ )₁₈-CH₃ and alkyl CH₂ of ethylhexyl |

| ~0.88 | t | 6H | Terminal -CH₃ groups |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~66.8 | -O-C H₂-CH(CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~38.8 | -O-CH₂-C H(CH₂CH₃)CH₂CH₂CH₂CH₃ |

| ~34.4 | -C H₂-C(O)O- |

| ~31.9 | Methylene carbons in the long alkyl chains |

| ~30.6 | Methylene carbons in the long alkyl chains |

| ~29.7 | Methylene carbons in the long alkyl chains |

| ~29.4 | Methylene carbons in the long alkyl chains |

| ~29.1 | Methylene carbons in the long alkyl chains |

| ~25.0 | Methylene carbons in the long alkyl chains |

| ~23.8 | Methylene carbons in the long alkyl chains |

| ~22.7 | Methylene carbons in the long alkyl chains |

| ~14.1 | Terminal -C H₃ carbons |

| ~11.0 | Methylene carbons in the long alkyl chains |

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2924 | Strong | C-H stretch (asymmetric) |

| ~2853 | Strong | C-H stretch (symmetric) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1170 | Strong | C-O stretch (ester) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Relative Intensity | Assignment |

| 424.43 | (M+H)⁺ | Molecular Ion (Calculated for C₂₈H₅₆O₂) |

| 313 | Variable | [M - C₈H₁₅]⁺ (Loss of the 2-ethylhexyl group via McLafferty rearrangement) |

| 113 | Often Base Peak | [C₈H₁₇O]⁺ (2-ethylhexanol fragment) |

| 83, 70, 57, 43 | High | Alkyl chain fragments |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject the sample onto a suitable GC column to separate it from any impurities before it enters the EI source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a long-chain ester like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound, using the closely related 2-Ethylhexyl Stearate as a proxy. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for the characterization of this and similar long-chain esters. The provided workflow diagram visually summarizes the analytical process. It is anticipated that this guide will be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

A Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethylhexyl Docosanoate

Introduction

2-Ethylhexyl docosanoate (CAS No. 94247-15-1), the ester of docosanoic acid (behenic acid) and 2-ethylhexanol, is a high molecular weight ester utilized in various industrial applications, including cosmetics as an emollient and in industrial lubricants. Its performance and safety in these applications are intrinsically linked to its thermal stability and degradation profile. Understanding how this molecule behaves at elevated temperatures is crucial for formulation development, shelf-life prediction, and ensuring product integrity under various processing and storage conditions.

This technical guide provides a detailed examination of the expected thermal properties of this compound, outlines standard experimental protocols for its analysis, and visualizes potential degradation pathways and analytical workflows.

Predicted Thermal Stability and Degradation Profile

Based on the behavior of other long-chain and 2-ethylhexyl esters, the thermal degradation of this compound is anticipated to be a multi-stage process influenced by factors such as temperature, atmosphere, and the presence of catalysts or impurities.

2.1 General Principles of Ester Pyrolysis

The thermal decomposition of long-chain esters typically proceeds through several potential pathways. At elevated temperatures, the ester bond can undergo scission, or the long hydrocarbon chains can crack.[1] For esters with beta-hydrogens on the alcohol moiety, a common pathway is a non-radical, intramolecular elimination reaction (pyrolysis) to form an alkene and a carboxylic acid. However, given the branching at the beta-position in the 2-ethylhexyl group, other radical-initiated pathways may also be significant.

Key degradation mechanisms for long-chain esters include:

-

Decarboxylation: Loss of carbon dioxide from the carboxylic acid intermediate.

-

Decarbonylation: Loss of carbon monoxide.[1]

-

C-C Bond Cleavage: Fragmentation of the long alkyl chains, particularly at higher temperatures.[1]

The initial onset of degradation for similar high molecular weight esters often occurs in the range of 150-250°C, with significant mass loss observed at temperatures exceeding 300°C. The presence of oxygen can lower the decomposition temperature and promote oxidative degradation pathways.

2.2 Influence of the 2-Ethylhexyl Group

The branched nature of the 2-ethylhexyl group can influence the thermal stability. While branching can sometimes create steric hindrance that enhances stability, it can also provide more susceptible sites for radical attack and initiation of chain scission reactions. Studies on other 2-ethylhexyl esters have shown a range of thermal stabilities depending on the acid moiety.[2][3] For instance, the flash point of a palm-based 2-ethylhexyl ester has been reported to be 170°C, indicating a degree of thermal stability at this temperature.[2]

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes thermal properties of structurally related compounds to provide a comparative baseline.

| Compound/Mixture | Technique | Key Findings | Reference |

| Poly(2-ethylhexyl acrylate) | TGA | Stable up to ~250°C at a heating rate of 5°C/min. Degradation occurs in two steps. | [4] |

| 2-Ethylhexyl Nitrate (EHN) | DSC, ARC | Onset of decomposition between 140-160°C under adiabatic conditions. Stability is significantly reduced by acid impurities. | [5] |

| Palm Oil Methyl Ester (POME) / 2-Ethylhexanol reaction product | - | Flash point of 170°C. | [2] |

| Long-chain hydrocarbons in oily sludge | Pyrolysis-GC/MS | Significant decomposition and cracking of C≥20 chains observed between 400°C and 550°C. | [1] |

TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry; ARC: Accelerating Rate Calorimetry

This data suggests that the onset of thermal degradation for this compound is likely to be in the range of 150°C to 250°C, with the exact temperature dependent on the experimental conditions.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert and/or oxidative atmosphere.

-

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will indicate the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the residual mass.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC cell.

-

Heat the sample from a low temperature (e.g., -20°C) to a temperature beyond its expected melting point but below significant decomposition (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle to observe the thermal properties of the material with a consistent thermal history.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and potentially exothermic peaks if degradation occurs within the tested range.

-

Visualizations

5.1 Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

5.2 Proposed Thermal Degradation Pathway

Caption: Potential thermal degradation pathway.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its likely thermal behavior can be extrapolated from the principles of ester pyrolysis and data from analogous compounds. It is predicted to be a relatively stable compound, with thermal decomposition likely initiating in the 150-250°C range. The primary degradation pathway is expected to involve ester pyrolysis, followed by decarboxylation and hydrocarbon chain cracking at higher temperatures. For definitive characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The protocols and predictive information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Solubility of 2-Ethylhexyl Docosanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl docosanoate, a long-chain ester of significant interest in various scientific and industrial applications, including pharmaceuticals and cosmetics. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a strong foundational understanding based on the known properties of structurally analogous long-chain esters. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise solubility parameters in their laboratories.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a large, nonpolar molecule due to its long hydrocarbon chains (a C22 fatty acid esterified with a C8 branched alcohol). Consequently, it is expected to exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents like water.

Qualitative Solubility of Structurally Similar Esters

To infer the solubility profile of this compound, we can examine the qualitative solubility data of other 2-ethylhexyl esters with long fatty acid chains, such as 2-ethylhexyl palmitate and 2-ethylhexyl laurate. These compounds share key structural features with this compound and their behavior provides valuable insights.

| Solvent Class | Specific Solvents | Expected Solubility of Long-Chain 2-Ethylhexyl Esters |

| Hydrocarbons | Hexanes, Heptane | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble to Soluble |

| Esters | Ethyl acetate, Butyl acetate | Soluble |

| Alcohols | Ethanol, Isopropanol | Sparingly Soluble to Moderately Soluble |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble |

| Polar Protic Solvents | Water | Insoluble |

This table is a summary of expected qualitative solubilities based on data for structurally similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl laurate.[1][2]

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of a lipophilic compound such as this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should be saturated with the solute, and excess solid should remain.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration standards.

-

-

Quantification:

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Crystalline Structure of Long-Chain Wax Esters, with Reference to 2-Ethylhexyl Docosanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymorphism in Long-Chain Fatty Acid Esters

Long-chain fatty acid esters, like many lipids, are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have distinct molecular packing arrangements, leading to variations in their physical properties such as melting point, solubility, and stability. The three primary polymorphic forms observed in long-chain esters are α, β', and β, ordered from the least to the most stable.

-

α (Alpha) Form: This is the least stable polymorph and is typically formed upon rapid cooling from the melt. It has a hexagonal sub-cell packing and is characterized by a lower melting point and a more disordered structure.

-

β' (Beta-Prime) Form: This form has an intermediate level of stability and an orthorhombic sub-cell packing. It is often desired in food and cosmetic applications due to its small crystal size and smooth texture.

-

β (Beta) Form: This is the most stable polymorph, characterized by a triclinic sub-cell packing. The β form has the highest melting point and a more ordered, dense structure.

The transitions between these polymorphic forms are generally irreversible and proceed from the less stable to the more stable forms (α → β' → β).

Influence of Molecular Structure on Crystalline Properties

The crystalline behavior of long-chain esters is significantly influenced by their molecular structure, including the length of the fatty acid and alcohol chains, the degree of unsaturation, and the presence of branching.

-

Chain Length: Longer, linear alkyl chains generally lead to higher melting points due to increased van der Waals interactions and more efficient crystal packing.

-

Unsaturation: The presence of double bonds, particularly in a cis configuration, introduces kinks in the alkyl chain, disrupting the ordered packing and leading to lower melting points.

-

Branching: The introduction of branching, such as the 2-ethylhexyl group in 2-Ethylhexyl docosanoate, also disrupts the crystalline lattice. This steric hindrance makes it more difficult for the molecules to pack closely, generally resulting in a lower melting point and pour point compared to their linear isomers.[1] Highly branched structures can act as physical barriers, which can also affect properties like hydrolytic stability.

Experimental Characterization of Crystalline Structure

The primary techniques used to investigate the crystalline structure and polymorphism of long-chain esters are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and polymorphic transformations.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice parameters and identify the polymorphic form.

Data Presentation: Thermal Properties of Tristearin Polymorphs

Tristearin, a triglyceride derived from three units of stearic acid, is a well-studied long-chain ester that serves as an excellent model for understanding polymorphism. The following table summarizes the thermal properties of its principal polymorphs.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α | ~54 | Lower |

| β' | ~64 | Intermediate |

| β | ~73.5 | Higher |

Note: The exact values can vary slightly depending on the experimental conditions and purity of the sample. The enthalpy of fusion generally increases with the stability of the polymorph.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Polymorphism Analysis

This protocol is designed to identify and characterize the polymorphic forms of a long-chain ester.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program:

-

Heating Scan 1: Heat the sample from room temperature to a temperature approximately 20°C above its expected melting point at a controlled rate (e.g., 5°C/min or 10°C/min). This will melt the initial crystalline form.

-

Isothermal Hold: Hold the sample at this elevated temperature for 5-10 minutes to ensure complete melting and to erase any previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its crystallization point (e.g., 0°C). This will induce crystallization from the melt, often into the α-form.

-

Heating Scan 2: Heat the sample again at a controlled rate (e.g., 5°C/min) to observe the melting of the newly formed crystals and any subsequent polymorphic transitions (e.g., melting of α, recrystallization to β', melting of β').[2]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion for each thermal event. The different melting points and the presence of exothermic recrystallization peaks can be used to identify the various polymorphs.

Powder X-ray Diffraction (PXRD) Protocol for Polymorph Identification

This protocol outlines the procedure for obtaining a powder diffraction pattern to identify the crystalline form of a long-chain ester.

-

Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

X-ray Source: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Operating Conditions: Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Optics: Utilize a standard Bragg-Brentano parafocusing geometry with divergence and anti-scatter slits to control the beam geometry. A monochromator or a Kβ filter can be used to minimize the Kβ radiation.

-

-

Data Collection:

-

Scan Range: Collect the diffraction data over a 2θ range of 2° to 40°.

-

Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction pattern with known patterns of different polymorphs from the literature or crystallographic databases.

-

Lattice Parameter Refinement: If the crystal system is known, the unit cell parameters can be refined using appropriate software. The short-spacing reflections (typically in the 19-25° 2θ range) are characteristic of the sub-cell packing and are particularly useful for distinguishing between the α, β', and β forms.

-

Visualizations

Caption: Experimental workflow for the analysis of crystalline structure.

References

Toxicological Profile of 2-Ethylhexyl docosanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 2-Ethylhexyl docosanoate is limited. This profile is compiled based on data from structurally related 2-ethylhexyl esters and the expert opinions of regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. The toxicological properties are largely inferred from the behavior of similar long-chain fatty acid esters and their metabolic byproducts.

Executive Summary

This compound is a long-chain fatty acid ester used primarily as a skin-conditioning agent in cosmetic formulations. Based on the available data for structurally similar 2-ethylhexyl esters, it is considered to have a low order of acute toxicity via oral and dermal routes. It is not expected to be a skin sensitizer or a genotoxic agent. Carcinogenicity is not anticipated. The primary toxicological endpoints of concern for this class of compounds are skin irritation and potential developmental toxicity associated with its metabolite, 2-ethylhexanol (2-EH). However, the risk of developmental toxicity from topical application is considered low due to slow metabolism and clearance rates that prevent the accumulation of 2-EH to toxicologically significant levels.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C30H60O2 |

| Molecular Weight | 452.8 g/mol |

| Description | Expected to be an oily liquid |

| Solubility | Insoluble in water, soluble in oils |

Toxicokinetics and Metabolism

This compound is expected to undergo enzymatic hydrolysis in the skin and liver to its constituent alcohol, 2-ethylhexanol, and docosanoic acid.[1] Docosanoic acid, a long-chain fatty acid, is expected to be metabolized through the fatty acid beta-oxidation pathway. 2-ethylhexanol is further metabolized to 2-ethylhexanoic acid.

The potential for systemic toxicity is largely dependent on the rate of dermal absorption and subsequent hydrolysis to 2-ethylhexanol. For long-chain esters, dermal absorption is generally low.

References

Environmental Fate and Biodegradability of 2-Ethylhexyl Docosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Ethylhexyl docosanoate. Due to the limited availability of direct experimental data for this specific long-chain ester, this assessment is primarily based on the well-documented environmental behavior of its constituent hydrolysis products: 2-ethylhexanol and docosanoic acid. This document summarizes key data, outlines relevant experimental protocols, and presents visual workflows and metabolic pathways to facilitate a thorough understanding of the molecule's expected environmental impact.

Predicted Environmental Fate Summary

The environmental fate of this compound is anticipated to be governed by its initial hydrolysis into 2-ethylhexanol and docosanoic acid. The subsequent fate of these individual components then determines the overall environmental persistence and ecotoxicity profile. A summary of the predicted environmental fate is presented in Table 1.

| Environmental Compartment | Process | Predicted Fate of this compound |

| Water | Hydrolysis | Primary degradation pathway, breaking down into 2-ethylhexanol and docosanoic acid. |

| Biodegradation | The ester is expected to be biodegradable. The rate will likely be limited by the slower degradation of the docosanoic acid moiety due to its low water solubility. | |

| Adsorption to Sediment | The docosanoic acid component is expected to adsorb to sediment and suspended solids.[1][2] | |

| Soil | Biodegradation | Expected to biodegrade. |

| Mobility | The docosanoic acid component is expected to be immobile in soil.[1][2] | |

| Air | Photolysis | Not expected to be a significant degradation pathway due to the lack of chromophores that absorb light at environmentally relevant wavelengths. |

| Biota | Bioaccumulation | While the high molecular weight and lipophilicity suggest a potential for bioaccumulation, this is likely mitigated by rapid hydrolysis into less bioaccumulative components. |

Physicochemical Properties (Estimated)

The physicochemical properties of this compound influence its distribution and behavior in the environment. Estimated values are provided in Table 2.

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Weight | 480.8 g/mol | Low water solubility, low volatility. |

| Water Solubility | Very low | Limits bioavailability for microbial degradation; enhances partitioning to sediment and soil. |

| Log Kow (Octanol-Water Partition Coefficient) | > 8 (estimated) | High potential for partitioning into organic matter (soil, sediment, biota). |

| Vapor Pressure | Very low | Not expected to be significantly present in the atmosphere. |

Environmental Degradation Pathways

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for this compound is hydrolysis. This reaction cleaves the ester bond, yielding 2-ethylhexanol and docosanoic acid.[3][4][5][6] This process can be catalyzed by acid or base in the environment, although enzymatic hydrolysis is the dominant route in biological systems.[3]

Biodegradation

The overall biodegradability of this compound is best understood by examining its hydrolysis products.

-

2-Ethylhexanol: This branched alcohol is considered to be readily biodegradable.[7][8] This means it is expected to be rapidly and completely mineralized by microorganisms in the environment.

-

Docosanoic Acid (Behenic Acid): As a long-chain saturated fatty acid, docosanoic acid is inherently biodegradable.[1][2] Its low water solubility can make it less bioavailable and thus slow down its degradation rate compared to more soluble substances.[1] One study reported 69% biodegradation in 28 days under aerobic conditions.[2]

It is therefore anticipated that this compound will undergo biodegradation, with the initial hydrolysis step being followed by the degradation of the resulting alcohol and fatty acid.

Bioaccumulation and Ecotoxicity

Bioaccumulation

Due to its high estimated log Kow, this compound has a theoretical potential for bioaccumulation. However, the expected rapid hydrolysis to the more water-soluble and readily metabolizable 2-ethylhexanol and the biodegradable docosanoic acid is likely to significantly reduce the actual bioaccumulation potential of the parent ester.

Ecotoxicity

Direct ecotoxicity data for this compound is not available. An assessment based on its hydrolysis products provides a reliable estimate of its potential effects on aquatic and terrestrial organisms.

Table 3: Ecotoxicity of this compound Hydrolysis Products

| Substance | Organism | Endpoint | Value | Reference |

| 2-Ethylhexanol | Aquatic Organisms | Acute Toxicity | Harmful | [7] |

| Docosanoic Acid | Algae, Daphnia, Fish | Acute & Chronic Toxicity | Not toxic up to its water solubility limit | [1] |

Based on this data, this compound is expected to have a low order of ecotoxicity. Any observed effects would likely be attributable to the 2-ethylhexanol released upon hydrolysis. For long-chain phthalate esters (C8-C11), which are structurally analogous in terms of having long alkyl chains, toxicity was not observed below their solubility limits.[9]

Experimental Protocols

Ready Biodegradability Testing (OECD 301F)

For a poorly soluble substance like this compound, the OECD Test Guideline 301F (Manometric Respirometry) is a suitable method to assess ready biodegradability.[10][11][12][13][14]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Pass Criteria for Ready Biodegradability:

-

≥ 60% of ThOD is reached within a 10-day window during the 28-day test period.

Microbial Metabolic Pathway

Following hydrolysis, the docosanoic acid moiety is expected to be metabolized by microorganisms through the well-established beta-oxidation pathway. This is a central metabolic process for the degradation of fatty acids.

Conclusion

Based on the available data for its hydrolysis products, this compound is expected to have a favorable environmental profile. Its persistence in the environment is anticipated to be low due to its susceptibility to hydrolysis and subsequent biodegradation. The ecotoxicity of the parent compound is predicted to be low, with potential effects being driven by the release of 2-ethylhexanol. Standardized testing, such as the OECD 301F method, can be employed to confirm its ready biodegradability.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arkema.com [arkema.com]

- 8. santos.com [santos.com]

- 9. Ecotoxicity assessment of phthalic acid di-alkyl ester mixtures toward aquatic organisms based on results from a series of subchronic toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. concawe.eu [concawe.eu]

The Metabolic Fate of 2-Ethylhexyl Docosanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl docosanoate, a long-chain fatty acid ester, is utilized in various industrial applications, including cosmetics and lubricants. Understanding its metabolic fate is crucial for assessing its safety and potential biological effects. This technical guide provides a comprehensive overview of the predicted in vitro and in vivo metabolism of this compound, based on a read-across approach from structurally related compounds. The primary metabolic pathway involves enzymatic hydrolysis to its constituent molecules, 2-ethylhexanol and docosanoic acid (behenic acid), which then enter their respective well-established metabolic pathways. This guide details the enzymatic processes, subsequent metabolic transformations, and the experimental protocols used to study these pathways.

Introduction

This compound is the ester of 2-ethylhexanol and docosanoic acid. Due to the lack of specific metabolic studies on this particular ester, a scientifically accepted read-across approach is employed. This involves predicting its metabolism based on the known metabolic pathways of its hydrolysis products and structurally similar long-chain fatty acid esters. The metabolic journey of this compound is anticipated to begin with hydrolysis, a common metabolic route for ester-containing compounds.

Predicted Metabolic Pathway

The metabolism of this compound is a two-stage process:

-

Hydrolysis: The ester bond is cleaved by carboxylesterases, enzymes abundant in the liver, intestine, and skin, to yield 2-ethylhexanol and docosanoic acid.[1][2]

-

Metabolism of Hydrolysis Products: 2-ethylhexanol and docosanoic acid are subsequently metabolized through their independent pathways.

The following diagram illustrates the predicted metabolic pathway:

In Vitro Metabolism of 2-Ethylhexanol

In vitro studies using human liver and skin S9 fractions have demonstrated that esters of 2-ethylhexanol undergo hydrolysis.[3][4] The subsequent metabolism of 2-ethylhexanol proceeds through oxidation to 2-ethylhexanoic acid, which can be further metabolized.

The primary metabolites of 2-ethylhexanol identified in in vivo rat studies include:

-

2-ethylhexanoic acid

-

2-ethyl-5-hydroxyhexanoic acid

-

2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid)[5]

These oxidized metabolites are then primarily excreted in the urine as glucuronide conjugates.

In Vivo Metabolism of 2-Ethylhexanol

Following oral administration to rats, 2-ethylhexanol is rapidly absorbed and metabolized. The majority of the administered dose is excreted in the urine within 24 hours, primarily as glucuronides of oxidized metabolites.[5] Dermal absorption is significantly lower.

Metabolism of Docosanoic Acid (Behenic Acid)

Docosanoic acid, a C22 saturated fatty acid, is metabolized through the well-characterized beta-oxidation pathway. This process occurs in the mitochondria and peroxisomes, with very long-chain fatty acids like docosanoic acid undergoing initial chain shortening in peroxisomes.[6]

The beta-oxidation of docosanoyl-CoA involves a repeating four-step cycle, with each cycle shortening the fatty acyl chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA then enters the citric acid (TCA) cycle for energy production.

Quantitative Data

Specific quantitative metabolic data for this compound is not available. However, data from structurally similar 2-ethylhexyl esters can provide an estimation of its metabolic behavior.

Table 1: In Vitro Clearance of 2-Ethylhexyl Esters in Human Liver S9 Fractions

| Compound | Carbon Chain Length of Fatty Acid | In Vitro Intrinsic Clearance (CLint) | Reference |

|---|---|---|---|

| 2-Ethylhexyl acetate | C2 | High | [3] |

| 2-Ethylhexyl butyrate | C4 | High | [3] |

| 2-Ethylhexyl hexanoate | C6 | High | [3] |

| 2-Ethylhexyl octanoate | C8 | High | [3] |

| 2-Ethylhexyl decanoate | C10 | Moderate | [3] |

| 2-Ethylhexyl undecanoate | C11 | Moderate | [3] |

Note: While specific values were not provided in the abstract, the study indicates that as the carbon chain length of the fatty acid increases, the rate of hydrolysis by liver enzymes tends to decrease.

Table 2: In Vivo Excretion of 2-Ethylhexanol Metabolites in Rats (Following Oral Administration of 2-Ethylhexanol)

| Route of Excretion | Percentage of Administered Dose | Timeframe | Reference |

|---|---|---|---|

| Urine | 80-82% | 28 hours | [5] |

| Feces | 8-9% | 28 hours | [5] |

| Respiratory CO₂ | 6-7% | 28 hours |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Ester Hydrolysis Assay using Liver S9 Fraction

This protocol is designed to determine the rate of hydrolytic cleavage of the ester bond.

Materials:

-

Liver S9 fraction (human, rat, etc.)

-

Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

This compound (test compound)

-

Solvent for test compound (e.g., DMSO, acetonitrile)

-

Quenching solution (e.g., ice-cold acetonitrile with internal standard)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare the incubation mixture containing the S9 fraction and buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of 2-ethylhexanol and docosanoic acid using a validated LC-MS/MS method.[7][8][9]

In Vivo Metabolism and Toxicokinetics Study in Rodents

This protocol outlines a typical in vivo study to assess absorption, distribution, metabolism, and excretion (ADME).

Animals:

-

Sprague-Dawley or Fischer 344 rats are commonly used.

Dosing:

-

Administration can be oral (gavage) or dermal.

-

A radiolabeled test compound (e.g., ¹⁴C-labeled) is often used to facilitate mass balance studies.

Sample Collection:

-

Blood samples are collected at various time points to determine the pharmacokinetic profile.

-

Urine and feces are collected over a defined period (e.g., 72 hours) for excretion balance.

-

At the end of the study, tissues may be collected to assess distribution.

Analysis:

-

Total radioactivity in samples is determined by liquid scintillation counting.

-

Metabolite profiling of urine, plasma, and feces is conducted using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The metabolic profile of this compound is predicted to be characterized by an initial hydrolysis to 2-ethylhexanol and docosanoic acid, followed by the well-established metabolic pathways of these constituents. 2-Ethylhexanol is primarily oxidized and then conjugated for urinary excretion. Docosanoic acid undergoes beta-oxidation for energy production. The rate-limiting step for the metabolism of the parent ester is likely the initial hydrolysis, which can be influenced by the long chain length of the fatty acid moiety. The experimental protocols provided herein offer a framework for the in vitro and in vivo characterization of the metabolism of this compound and other similar long-chain fatty acid esters. This information is essential for a thorough safety and risk assessment of this class of compounds.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: 2-Ethylhexyl Docosanoate as an Emollient in Cosmetic Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl Docosanoate, the ester of 2-ethylhexyl alcohol and docosanoic acid (also known as behenic acid), is a versatile emollient utilized in cosmetic and personal care formulations. Its chemical structure provides a unique combination of properties, including a rich but non-greasy skin feel, good spreadability, and the ability to form a protective, occlusive film on the skin. These characteristics make it an excellent candidate for a wide range of products, from daily moisturizers and lotions to more specialized skin barrier repair formulations. Emollients are crucial components in skincare, functioning to soften, smooth, and hydrate the skin by preventing transepidermal water loss (TEWL)[1].

This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in their product development.

Physicochemical Properties

| Property | Typical Value/Description |

| INCI Name | ETHYLHEXYL DOCOSANOATE |

| CAS Number | 87891-59-6 |

| Appearance | Clear to slightly yellowish liquid |

| Odor | Characteristic, faint |

| Solubility | Soluble in oils and esters; insoluble in water |

| Spreadability | Good to excellent |

| Skin Feel | Rich, substantive, non-greasy, silky |

| Occlusivity | Moderate |

Applications in Cosmetic Formulations

This compound is suitable for a variety of cosmetic applications due to its emollient and conditioning properties.

-

Skin Care: In creams, lotions, and serums, it functions to improve skin hydration, enhance the skin barrier, and provide a smooth, luxurious feel. Its moderate occlusivity helps to lock in moisture without feeling heavy.

-

Sun Care: It can act as a solvent for UV filters and contribute to the overall sensory profile of sunscreen formulations.

-

Color Cosmetics: In foundations and lipsticks, it can aid in pigment dispersion and provide a smooth application.

-

Hair Care: In conditioners and hair styling products, it can provide conditioning and a silky, non-greasy feel.

Quantitative Data on Emollient Efficacy (Illustrative)

As specific quantitative data for this compound is not publicly available, the following tables present illustrative data based on studies of other 2-ethylhexyl esters and long-chain fatty acid esters. This data should be considered as a representative example of the expected performance.

Table 1: Illustrative Skin Hydration Performance (Corneometry)

| Treatment | Baseline (Corneometer Units) | 2 Hours Post-Application (Corneometer Units) | % Increase in Hydration |

| Untreated Control | 45.2 ± 3.1 | 46.1 ± 3.3 | 2.0% |

| Placebo Cream | 44.8 ± 2.9 | 55.3 ± 4.2 | 23.4% |

| Cream with 5% 2-Ethylhexyl Ester* | 45.5 ± 3.5 | 68.7 ± 5.1 | 51.0% |

*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.

Table 2: Illustrative Transepidermal Water Loss (TEWL) Reduction (Tewameter)

| Treatment | Baseline (g/m²/h) | 4 Hours Post-Application (g/m²/h) | % Reduction in TEWL |

| Untreated Control | 12.5 ± 1.8 | 12.3 ± 1.9 | 1.6% |

| Placebo Cream | 12.8 ± 2.1 | 10.9 ± 1.7 | 14.8% |

| Cream with 5% 2-Ethylhexyl Ester* | 12.6 ± 1.9 | 8.2 ± 1.5 | 34.9% |

*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.

Table 3: Illustrative Sensory Panel Evaluation (Scale 1-10)

| Attribute | Mineral Oil | Isopropyl Myristate | 2-Ethylhexyl Ester* |

| Spreadability | 7.5 ± 1.2 | 9.2 ± 0.8 | 8.5 ± 1.1 |

| Greasiness | 8.1 ± 1.5 | 4.3 ± 1.0 | 5.2 ± 1.3 |

| Silkiness | 5.4 ± 1.3 | 8.8 ± 0.9 | 8.1 ± 1.0 |

| Absorption | 4.2 ± 1.1 | 8.5 ± 1.0 | 7.8 ± 1.2 |

| Residual Tack | 6.8 ± 1.4 | 2.1 ± 0.7 | 2.5 ± 0.8 |

*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound as a cosmetic emollient.

Protocol for Evaluating Skin Hydration (Corneometry)

Objective: To quantify the short-term and long-term moisturizing effects of a formulation containing this compound on the skin.

Materials:

-

Corneometer® (e.g., CM 825, Courage + Khazaka)

-

Test formulation (e.g., O/W emulsion with 5% this compound)

-

Placebo formulation (without this compound)

-

Untreated control area

-

Human volunteers (n ≥ 20) with dry to normal skin

-

Controlled environment room (20-22°C, 40-60% RH)

-

Skin marking pen

Procedure:

-

Volunteer Acclimatization: Volunteers acclimate in the controlled environment room for at least 30 minutes before measurements.

-

Test Site Demarcation: Mark out three test areas of equal size (e.g., 2x2 cm) on the volar forearm of each volunteer.

-

Baseline Measurement: Take baseline skin hydration readings from each test area using the Corneometer®. Record the average of three measurements per site.

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and placebo formulation to their respective test areas. One area remains untreated.

-

Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) for short-term effects. For long-term effects, instruct volunteers to apply the products twice daily for a period of 2-4 weeks, with measurements taken at weekly intervals.

-

Data Analysis: Calculate the percentage change in skin hydration from baseline for each treatment and time point. Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the results.

Protocol for Evaluating Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Materials:

-

Tewameter® (e.g., TM 300, Courage + Khazaka)

-

Test formulation

-

Placebo formulation

-

Untreated control area

-

Human volunteers (n ≥ 20)

-

Controlled environment room (20-22°C, 40-60% RH)

-

Skin marking pen

Procedure:

-

Volunteer Acclimatization: As per the skin hydration protocol.

-

Test Site Demarcation: As per the skin hydration protocol.

-

Baseline Measurement: Measure baseline TEWL for each test site. Ensure the probe is held perpendicular to the skin surface without excessive pressure.

-

Product Application: Apply the formulations as described in the skin hydration protocol.

-

Post-Application Measurements: Take TEWL measurements at specified intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Calculate the percentage reduction in TEWL from baseline. Statistically compare the results between the different treatments.

References

Application Notes and Protocols for 2-Ethylhexyl Docosanoate as a Non-Occlusive Skin Conditioning Agent

For: Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation and Application of 2-Ethylhexyl Docosanoate as a Non-Occlusive Skin Conditioning Agent in Topical Formulations.

Introduction

This compound is a fatty acid ester that functions as an emollient and skin conditioning agent in cosmetic and dermatological formulations.[1] Its chemical structure suggests properties that soften and smooth the skin by forming a thin, non-greasy film. Unlike occlusive agents, which form a heavy barrier to prevent water loss, this compound is considered a non-occlusive ingredient. This characteristic is desirable in formulations where a light feel and breathability are important, such as for oily or acne-prone skin types, or for use in humid climates.

These application notes provide a comprehensive overview of the theoretical mechanisms, and suggested protocols for evaluating the efficacy and safety of this compound as a non-occlusive skin conditioning agent.

Mechanism of Action

Emollients like this compound primarily work by filling the spaces between corneocytes in the stratum corneum, the outermost layer of the skin.[2][3] This helps to smooth the skin's surface, reduce flaking, and improve its overall appearance and texture.[1] As a non-occlusive agent, it allows for the normal passage of water vapor from the skin, a process known as transepidermal water loss (TEWL), thus avoiding the heavy, greasy feel associated with more occlusive ingredients like petrolatum.[3][4]

The primary functions of a non-occlusive skin conditioning agent are:

-

Emollience: Softening and smoothing the skin's surface.[1][2]

-

Hydration Support: While not forming a significant barrier to water loss, it can help to maintain the skin's natural moisture balance.

-

Spreading Agent: Improving the feel and application of a cosmetic formulation.

Diagram of Proposed Mechanism

Caption: Proposed mechanism of this compound on the stratum corneum.

Experimental Protocols

To substantiate the claims of this compound as a non-occlusive skin conditioning agent, the following experimental protocols are recommended.

This protocol provides a method for quantifying the occlusive potential of a formulation containing this compound by measuring its effect on water vapor transmission rate.

Objective: To determine the Occlusion Factor (F) of a test formulation compared to a negative and positive control.

Materials:

-

Beakers or vials with a defined surface area opening.

-

Distilled water.

-

Semi-permeable membrane (e.g., collagen membrane, ex vivo skin models).[5][6][7]

-

Test formulation containing this compound.

-

Positive control (e.g., Petrolatum).

-

Negative control (no treatment).

-

Analytical balance.

-

Controlled environment chamber (constant temperature and humidity).

Procedure:

-

Fill beakers with a precise amount of distilled water, leaving a small headspace.

-

Secure the semi-permeable membrane over the opening of each beaker.

-

Record the initial weight of each beaker assembly (W_initial).

-

Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, positive control, and leave one set of beakers untreated (negative control) on the surface of the membrane.

-

Place the beakers in a controlled environment chamber (e.g., 32°C, 50% RH) for a defined period (e.g., 24 hours).

-

After the incubation period, record the final weight of each beaker assembly (W_final).

-

Calculate the water loss for each condition: Water Loss = W_initial - W_final.

-

Calculate the Occlusion Factor (F) using the following formula:

-

F = [(Water Loss_negative - Water Loss_test) / Water Loss_negative] * 100

-

Data Presentation:

| Treatment | Mean Water Loss (g) ± SD | Occlusion Factor (F) |

| Negative Control | 10.5 ± 0.8 | 0 |

| 5% this compound | 9.2 ± 0.6 | 12.4 |

| Positive Control (Petrolatum) | 1.8 ± 0.3 | 82.9 |

Note: Data presented is illustrative.

Experimental Workflow for In Vitro Occlusivity

Caption: Workflow for the in vitro occlusivity assessment.

This protocol describes the in vivo assessment of the effect of this compound on skin barrier function through the measurement of Transepidermal Water Loss (TEWL).

Objective: To measure the change in TEWL after application of a formulation containing this compound.

Participants: A panel of healthy volunteers with normal skin.

Equipment:

-

Test formulation with this compound.

-

Control (untreated site).

-

Controlled environment room (e.g., 21°C, 50% RH).

Procedure:

-

Acclimatize subjects to the controlled environment for at least 20-30 minutes.[10]

-

Define test areas on the volar forearm.

-

Measure baseline TEWL (T0) at each test site.

-

Apply a standardized amount of the test formulation to the designated area. One area will remain untreated as a control.

-

Measure TEWL at specified time points after application (e.g., T1h, T2h, T4h).

-

Calculate the percentage change in TEWL from baseline for both the treated and untreated sites.

Data Presentation:

| Time Point | Mean TEWL (g/m²h) ± SD (Untreated) | Mean TEWL (g/m²h) ± SD (Treated) | % Change from Baseline (Treated) |

| T0 | 8.5 ± 1.2 | 8.6 ± 1.3 | 0 |

| T1h | 8.4 ± 1.1 | 8.1 ± 1.2 | -5.8 |

| T2h | 8.6 ± 1.3 | 8.3 ± 1.4 | -3.5 |

| T4h | 8.5 ± 1.2 | 8.4 ± 1.3 | -2.3 |

Note: Data presented is illustrative and a slight decrease in TEWL may be observed even with non-occlusive agents, but it will be significantly less than that of an occlusive substance.

This protocol outlines the measurement of skin surface hydration to determine the moisturizing effect of this compound.

Objective: To evaluate the change in skin hydration after application of a formulation containing this compound.

Participants: A panel of healthy volunteers, preferably with dry skin on the test area (e.g., lower legs).

Equipment:

-

Corneometer® or similar device for measuring skin hydration.

-

Test formulation with this compound.

-

Control (untreated site).

-

Controlled environment room.

Procedure:

-

Acclimatize subjects to the controlled environment.

-

Define test areas on the lower legs or volar forearm.

-

Measure baseline skin hydration (T0) at each test site.

-

Apply a standardized amount of the test formulation to the designated area.

-

Measure skin hydration at specified time points (e.g., T1h, T2h, T4h, T8h).

-

Calculate the percentage change in skin hydration from baseline.

Data Presentation:

| Time Point | Mean Hydration (A.U.) ± SD (Untreated) | Mean Hydration (A.U.) ± SD (Treated) | % Increase from Baseline (Treated) |

| T0 | 35.2 ± 4.5 | 35.5 ± 4.8 | 0 |

| T1h | 35.8 ± 4.6 | 55.2 ± 5.1 | 55.5 |

| T2h | 36.1 ± 4.7 | 52.8 ± 5.3 | 48.7 |

| T4h | 35.9 ± 4.5 | 48.1 ± 5.0 | 35.5 |

| T8h | 35.4 ± 4.6 | 42.3 ± 4.9 | 19.2 |

Note: Data presented is illustrative.

Logical Relationship of Skin Barrier Assessment

Caption: Relationship between formulation application and skin barrier assessment.

Safety and Regulatory Considerations